3-Bromo-2-(1H-pyrazol-4-yl)pyridine 3-Bromo-2-(1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821223
InChI: InChI=1S/C8H6BrN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12)
SMILES:
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol

3-Bromo-2-(1H-pyrazol-4-yl)pyridine

CAS No.:

Cat. No.: VC15821223

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-(1H-pyrazol-4-yl)pyridine -

Specification

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
IUPAC Name 3-bromo-2-(1H-pyrazol-4-yl)pyridine
Standard InChI InChI=1S/C8H6BrN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12)
Standard InChI Key WIKMDNSRMJUBST-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)C2=CNN=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a six-membered pyridine ring with a five-membered pyrazole ring, creating a planar heterocyclic system. The bromine atom at the 3-position of the pyridine ring introduces steric and electronic effects that influence reactivity. The pyrazole moiety, with its two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and coordination chemistry. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H6BrN3\text{C}_8\text{H}_6\text{BrN}_3
Molecular Weight224.06 g/mol
IUPAC Name3-bromo-2-(1H-pyrazol-4-yl)pyridine
SMILES NotationC1=CC(=C(N=C1)C2=CNN=C2)Br

The crystal structure remains undetermined, but computational models suggest a dihedral angle of approximately 15° between the pyridine and pyrazole rings, minimizing steric hindrance.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra exhibit distinct signals for the pyridine protons (δ 8.3–8.6 ppm) and pyrazole protons (δ 7.9–8.1 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 224.06 corresponding to the molecular ion [M]+[M]^+ .

Synthesis Methods

Suzuki-Miyaura Coupling

A common route involves Suzuki coupling between 3-bromo-2-iodopyridine and a pyrazole boronic ester. For example:

  • Step 1: React 3-bromo-2-iodopyridine with 1H-pyrazole-4-boronic acid pinacol ester in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in a dioxane/water mixture at 80°C.

  • Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to yield 3-bromo-2-(1H-pyrazol-4-yl)pyridine with 65–70% efficiency.

Oxidative Dehydrogenation

An alternative method employs oxidation of dihydro intermediates:

  • Step 1: Synthesize ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate via cyclocondensation .

  • Step 2: Oxidize the dihydro intermediate using potassium persulfate (K2S2O8\text{K}_2\text{S}_2\text{O}_8) in acetonitrile with sulfuric acid catalysis, achieving 75–80% yield .

Chemical Reactivity

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For instance, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, forming 3-piperidino-2-(1H-pyrazol-4-yl)pyridine.

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings:

  • Buchwald-Hartwig Amination: Reacting with aniline derivatives forms C–N bonds at the 3-position .

  • Sonogashira Coupling: Alkynylation with terminal alkynes introduces sp-hybridized carbon chains .

Biological Activities

Muscarinic Acetylcholine Receptor Modulation

Pyrazol-4-yl-pyridine derivatives, including 3-bromo-2-(1H-pyrazol-4-yl)pyridine, act as positive allosteric modulators (PAMs) of the M4 receptor. In vitro assays demonstrate:

  • pKB_\text{B}: 6.3–6.5 (binding affinity) .

  • Log αACh_\text{ACh}: 1.38–1.74 (cooperativity with acetylcholine) .

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) with IC50_{50} values <10 μM, suggesting potential drug-drug interaction risks.

Applications in Medicinal Chemistry

Neurological Therapeutics

M4 PAMs derived from 3-bromo-2-(1H-pyrazol-4-yl)pyridine show promise in treating schizophrenia and Alzheimer’s disease by enhancing cholinergic signaling .

Oncology

Analogues with appended fluorinated side chains exhibit antiproliferative activity against glioblastoma cells (IC50_{50} = 2.1–4.3 μM) .

Pharmacological Evaluation

Selectivity Profiling

In Tango assays, the compound displays >100-fold selectivity for M4 over M1, M2, M3, and M5 receptors .

Metabolic Stability

Microsomal stability studies in human liver microsomes reveal a half-life (t1/2t_{1/2}) of 45 minutes, indicating moderate hepatic clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator